(1-Acetamido-2-phenylethyl)phosphonic acid
Overview
Description
(1-Acetamido-2-phenylethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenylethylamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: Common reagents used in this process include phosphorus trichloride (PCl3) and triethyl phosphite (P(OEt)3), with the reaction often carried out under reflux conditions .
Industrial Production Methods: Industrial production of (1-Acetamido-2-phenylethyl)phosphonic acid may involve large-scale batch or continuous flow processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: (1-Acetamido-2-phenylethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The acetamido group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted acetamido derivatives.
Scientific Research Applications
(1-Acetamido-2-phenylethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its antibacterial, antiviral, and anticancer properties.
Industry: Utilized in the development of flame retardants, adhesives, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of (1-Acetamido-2-phenylethyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonic acid group mimics the phosphate group in biological molecules, allowing it to inhibit metabolic enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
2-Aminoethylphosphonic acid: Known for its role in biological systems and its use as a precursor for various phosphonate derivatives.
Fosfomycin: An antibacterial agent that also contains a phosphonic acid group and is used to treat urinary tract infections.
Uniqueness: (1-Acetamido-2-phenylethyl)phosphonic acid is unique due to its specific structural features, which combine the properties of both an acetamido group and a phosphonic acid group. This combination allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity .
Properties
IUPAC Name |
(1-acetamido-2-phenylethyl)phosphonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO4P/c1-8(12)11-10(16(13,14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,11,12)(H2,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLWBAQNOPYJKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)P(=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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